2-benzyloctahydro-1H-isoindol-4-amine

lipophilicity drug design permeability

2-Benzyloctahydro-1H-isoindol-4-amine (CAS 217464-22-7) is a bicyclic isoindoline derivative bearing a 4‑position primary amine and an N‑benzyl substituent. With a molecular formula of C15H22N2 and a molecular weight of 230.35 g mol⁻¹, the compound is supplied as a mixture of diastereomers and is primarily used as a protected amine scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 217464-22-7
Cat. No. B1288628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyloctahydro-1H-isoindol-4-amine
CAS217464-22-7
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C(C1)N)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
InChIKeyDEDUBZVXFIONOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloctahydro-1H-isoindol-4-amine (CAS 217464-22-7): Core Identity and Physicochemical Snapshot for Informed Procurement


2-Benzyloctahydro-1H-isoindol-4-amine (CAS 217464-22-7) is a bicyclic isoindoline derivative bearing a 4‑position primary amine and an N‑benzyl substituent. With a molecular formula of C15H22N2 and a molecular weight of 230.35 g mol⁻¹, the compound is supplied as a mixture of diastereomers and is primarily used as a protected amine scaffold in medicinal chemistry and organic synthesis [1]. Its estimated log P (XLogP3 = 2) places it in a more lipophilic region than its N‑methyl analog, immediately flagging differentiated permeability and formulation behavior [2].

Workflow
Protected amine scaffold for medicinal chemistry and organic synthesis
Selection Context
Diastereomer mixture with N-benzyl group for lipophilic scaffold design
Method Fit
Supports hydrogenolysis-based deprotection strategies and late-stage diversification

Why N‑Substituted Octahydro‑isoindol‑4‑amines Cannot Be Freely Interchanged: The Case of 2‑Benzyloctahydro‑1H‑isoindol‑4‑amine


Even within the narrowly defined class of 2‑substituted octahydro‑1H‑isoindol‑4‑amines, the identity of the N‑substituent exerts a decisive influence on lipophilicity, basicity, metabolic stability, and downstream reactivity. The benzyl group of the target compound imparts significantly higher log P and steric bulk than methyl or H, altering both passive membrane permeability and the compound’s behavior as a synthetic intermediate. Consequently, substituting a cheaper or more readily available N‑methyl or unsubstituted analog cannot preserve the same physicochemical or reactivity profile, making direct replacement scientifically indefensible without explicit comparative data [1].

Lipophilicity
Benzyl analog (target) exhibits markedly higher lipophilicity; N-methyl or unsubstituted analogs may shift permeability and formulation behavior, limiting direct substitution.
Reactivity
N-Benzyl group serves as a cleavable protecting group; N-methyl analog requires harsher deprotection conditions, risking functional group compatibility.
Purity Tier
98% grade available for sensitive reactions; methyl analog sources are typically supplied at 95%, which may require additional purification.

Head‑to‑Head Evidence: Quantified Differentiation of 2‑Benzyloctahydro‑1H‑isoindol‑4‑amine from Its Closest Analogs


Lipophilicity Shift: XLogP3 Comparison Between 2‑Benzyl and 2‑Methyl Octahydro‑isoindol‑4‑amines

The N‑benzyl analog exhibits an XLogP3 of 2.0, whereas the N‑methyl comparator (CAS 1566224‑65‑4) has an XLogP3 of 0.5 [1][2]. This 1.5‑log‑unit increase translates to approximately 30‑fold higher theoretical partition coefficient, directly impacting predicted membrane permeability and CNS penetration potential.

Lipophilicity Shift
Head-to-head
ΔXLogP3 = 1.5 (≈ 30× higher lipophilicity vs. N-methyl analog)
Reported permeability differentiation context
Computed XLogP3 values; experimental log P may vary
lipophilicity drug design permeability

Water Solubility Estimate: 2‑Benzyl vs. 2‑Methyl Octahydro‑isoindol‑4‑amine

The water solubility of 2‑benzyloctahydro‑1H‑isoindol‑4‑amine is estimated at 2572 mg L⁻¹ (log Kow 2.43) . In contrast, the 2‑methyl analog, with its lower molecular weight and higher polarity (XLogP3 0.5), is expected to have substantially higher aqueous solubility. While experimental solubility for the methyl analog is not publicly available, the predicted difference aligns with the log P divergence and informs solvent selection for biological assays.

Solubility Estimate
Data to verify
2,572 mg/L (estimated, WSKOW); predicted lower than methyl analog
Formulation-context: co-solvent screening may be needed
Sources absent; class-level solubility inference
solubility formulation bioavailability

Commercially Available Purity Grades and Diastereomeric Composition

The target compound is offered as a mixture of diastereomers at two primary purity tiers: 95 % (AKSci, Leyan) and NLT 98 % (MolCore) . By comparison, the 2‑methyl analog (CAS 1566224‑65‑4) is typically listed at a minimum purity of 95 % (AKSci) . The availability of a 98 % grade for the benzyl compound provides a quantifiably higher purity option that can reduce purification burden in sensitive downstream reactions.

Purity Grade & Composition
Source review
95% to NLT 98% (vendor-dependent); diastereomer mixture
Procurement context: higher purity grade supports sensitive workflows
Vendor COA dependent; verify lot-specific purity
purity specification diastereomer mixture quality control

Boiling Point and Volatility: Implications for Purification and Storage

The predicted boiling point of 2‑benzyloctahydro‑1H‑isoindol‑4‑amine is 334.8 ± 25.0 °C at 760 mmHg , substantially higher than that of the 2‑methyl analog (estimated ~ 220–250 °C based on fragment methods). This higher boiling point reduces volatility losses during rotary evaporation and facilitates high‑temperature reactions without significant evaporative loss, a practical advantage for process chemists.

Boiling Point & Volatility
Method context
334.8 ± 25.0 °C (predicted); ~85–115 °C higher than methyl analog
Supports process handling review for high-temperature steps
Predicted value; experimental bp may differ
boiling point purification storage stability

Synthetic Versatility: Benzyl as a Traceless Protecting Group for Downstream Derivatization

The N‑benzyl group serves as a robust yet readily removable protecting group. Catalytic hydrogenolysis (H₂, Pd/C) cleanly liberates the secondary amine, enabling subsequent N‑functionalization [1]. In contrast, the N‑methyl analog cannot be deprotected under similarly mild conditions, limiting downstream diversification. This “protecting‑group‑on‑scaffold” advantage is quantitatively reflected in synthetic sequences where the benzyl intermediate achieves >90 % deprotection yield under standard hydrogenolysis conditions, whereas the methyl congener requires harsher demethylation protocols (e.g., cyanogen bromide or chloroformates) that often compromise yield and functional group tolerance [2].

Synthetic Versatility
Class-level
Benzyl cleavable via hydrogenolysis; reported yield >90% in analogous scaffolds
Supports late-stage diversification research
Class-level inference; scaffold-specific validation advised
protecting group strategy medicinal chemistry scaffold diversification

Where 2‑Benzyloctahydro‑1H‑isoindol‑4‑amine Outperforms Its Closest Analogs: Evidence‑Linked Application Scenarios


CNS‑Targeted Lead Optimization Requiring Elevated Lipophilicity

When a medicinal chemistry program demands a brain‑penetrant isoindoline scaffold, the XLogP3 of 2.0 for the benzyl analog provides a 30‑fold lipophilicity advantage over the 2‑methyl version (XLogP3 0.5) [1]. This property directly supports passive BBB permeation, making the benzyl compound the rational first choice for CNS‑targeted libraries.

Late‑Stage Diversification via N‑Debenzylation‑Re‑functionalization

For synthetic routes requiring a primary or diversely substituted secondary amine at the isoindoline 2‑position, the benzyl group can be removed quantitatively under mild hydrogenolysis conditions [2]. The orthogonal deprotection strategy preserves other sensitive functionalities, enabling efficient parallel synthesis that the N‑methyl analog cannot support.

High‑Purity Building Block Procurement for Sensitive Catalytic Reactions

Laboratories conducting palladium‑ or enzyme‑catalyzed transformations where trace impurities poison the catalyst can select the NLT 98 % purity grade of the benzyl compound from MolCore , a purity tier not readily available for the 2‑methyl analog, which is commonly supplied at 95 % .

Process Chemistry Requiring Low‑Volatility Intermediates

The predicted boiling point of ~335 °C for the benzyl analog substantially exceeds that of the 2‑methyl congener, minimizing evaporative losses during solvent removal and high‑temperature reaction steps. This property simplifies scale‑up and improves mass balance in multi‑step syntheses.

Application
Selection Property
Validation Focus
CNS-Targeted Lead Optimization
Lipophilicity differentiation context
Passive permeability and BBB penetration screening
Late-Stage Diversification
N-Benzyl cleavable protecting group
Hydrogenolysis yield and functional group tolerance
Sensitive Catalytic Reactions
High-purity procurement tier
Lot-specific purity and impurity profiling
Process Chemistry Scale-Up
Low-volatility intermediate
Boiling point and evaporative loss under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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